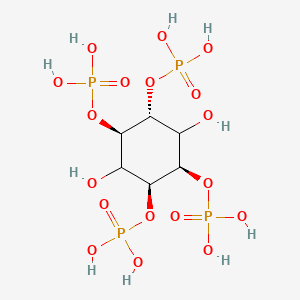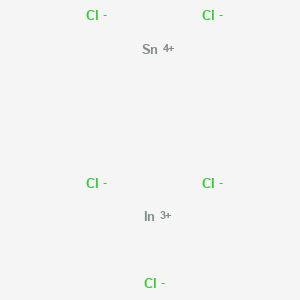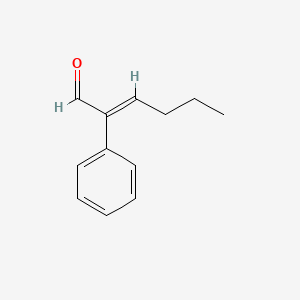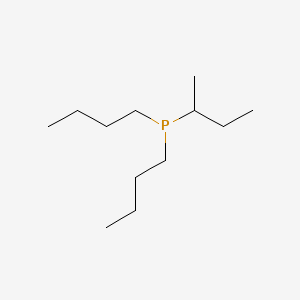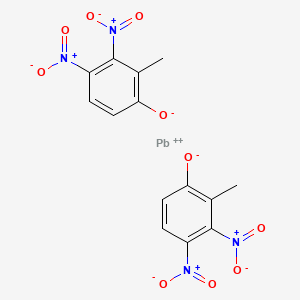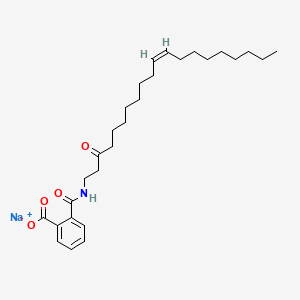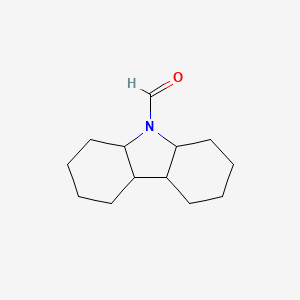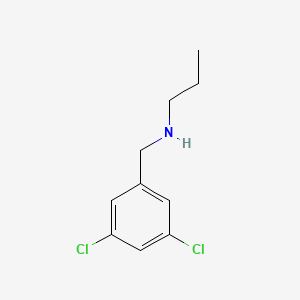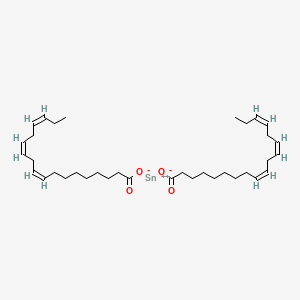
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate typically involves the reaction of tin(II) chloride with (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. The reaction is carried out in an inert atmosphere to prevent oxidation of the tin(II) ion. The reaction mixture is usually heated to facilitate the formation of the desired product. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the tin(II) ion acts as a reducing agent.
Substitution: The fatty acid moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin(IV) derivatives and oxidized fatty acid products.
Reduction: Reduced forms of the fatty acid moiety.
Substitution: Substituted fatty acid derivatives.
科学研究应用
Chemistry
In chemistry, Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is used as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and reduction makes it valuable in redox chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The fatty acid component can interact with cell membranes, influencing membrane fluidity and function.
Medicine
Research in medicine explores the potential therapeutic applications of this compound. Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress.
Industry
In industry, this compound is used in the production of specialized coatings and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用机制
The mechanism of action of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate involves its interaction with molecular targets such as enzymes and cell membranes. The tin(II) ion can participate in redox reactions, influencing cellular redox balance. The fatty acid component can integrate into cell membranes, affecting their structure and function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent fatty acid of the compound.
Tin(2+) chloride: A common tin(II) compound used in various chemical reactions.
(9Z,12Z)-9,12-Octadecadienoic acid: A similar fatty acid with two double bonds.
Uniqueness
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is unique due to the combination of tin(II) and a polyunsaturated fatty acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
85392-75-2 |
|---|---|
分子式 |
C36H58O4Sn |
分子量 |
673.6 g/mol |
IUPAC 名称 |
(9Z,12Z,15Z)-octadeca-9,12,15-trienoate;tin(2+) |
InChI |
InChI=1S/2C18H30O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*4-3-,7-6-,10-9-; |
InChI 键 |
KTLWFTDOJPIESZ-SYSSTCGWSA-L |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2] |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2] |
相关CAS编号 |
463-40-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



